molecular formula C13H14F3N3 B11745218 N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11745218
M. Wt: 269.27 g/mol
InChI Key: CIIBGGZFSRPKJJ-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a difluorophenyl group, a fluoroethyl group, and a methyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route is as follows:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced through an alkylation reaction using a fluoroethyl halide.

    Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including signaling pathways, metabolic pathways, and gene expression.

Comparison with Similar Compounds

N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    N-[(2,5-difluorophenyl)methyl]-1-(2-chloroethyl)-4-methyl-1H-pyrazol-5-amine: This compound has a chloroethyl group instead of a fluoroethyl group, which may affect its chemical reactivity and biological activity.

    N-[(2,5-difluorophenyl)methyl]-1-(2-bromoethyl)-4-methyl-1H-pyrazol-5-amine: This compound has a bromoethyl group instead of a fluoroethyl group, which may also affect its properties.

    N-[(2,5-difluorophenyl)methyl]-1-(2-iodoethyl)-4-methyl-1H-pyrazol-5-amine: This compound has an iodoethyl group instead of a fluoroethyl group, which may result in different reactivity and activity.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical and biological properties in distinct ways.

Properties

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C13H14F3N3/c1-9-7-18-19(5-4-14)13(9)17-8-10-6-11(15)2-3-12(10)16/h2-3,6-7,17H,4-5,8H2,1H3

InChI Key

CIIBGGZFSRPKJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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